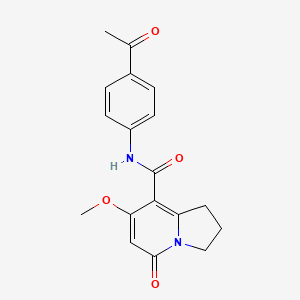

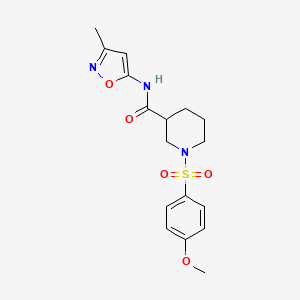

![molecular formula C22H13Cl2NO3 B2562155 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630052-49-2](/img/structure/B2562155.png)

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . For example, 4-chlorobenzoyl chloride has been used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .Molecular Structure Analysis

The molecular structure of a benzamide consists of a benzene ring connected to an amide functional group . The exact structure can vary depending on the specific substituents attached to the benzene ring and the amide nitrogen.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, depending on the specific substituents present. For example, 4-chlorobenzoyl chloride is an acyl chloride and can react with amines to form benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a benzamide can vary depending on the specific substituents present. For example, 4-chlorobenzoyl chloride has a molecular weight of 175.01, a boiling point of 102-104°C at 11 mmHg, and a density of 1.365 g/mL at 20°C .Scientific Research Applications

Chemical Stability and Degradation Studies

The study of chemical stability and degradation under various conditions is crucial for understanding the intrinsic stability of compounds similar to 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. For example, research on 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with a somewhat related structure, highlighted the importance of forced degradation studies in drug development to identify degradation products and determine molecular stability (Santos et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives and their evaluation for antimicrobial activity is a common application in chemical research. For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their subsequent evaluation against Mycobacterium tuberculosis showcased the potential antimicrobial applications of similar benzamide compounds (Nimbalkar et al., 2018).

Crystal Structure and Molecular Interactions

Investigating the crystal structure and molecular interactions of benzamide derivatives can provide insights into their chemical behavior and potential applications. A study on isomeric imides, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide, analyzed weak interactions in the crystal structures, which is crucial for understanding the compound's properties and applications in material science or pharmaceuticals (Mocilac et al., 2018).

Inhibitors and Drug Development

Benzamide derivatives often serve as inhibitors for various biological targets, which is significant in drug development. For example, research on synthetic benzamide derivatives, including MS-27-275, explored their ability to inhibit histone deacetylase, demonstrating the potential therapeutic applications of such compounds in cancer treatment (Saito et al., 1999).

Safety And Hazards

properties

IUPAC Name |

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQRUSGPQTYYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

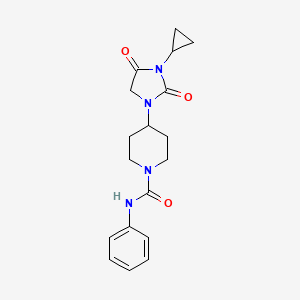

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

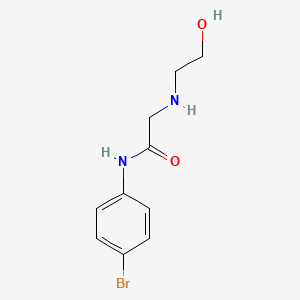

![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)

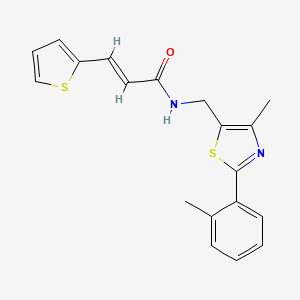

![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)